molecular formula C10H16N2 B8560608 beta-Methylamino-beta-(3-methylphenyl)-ethylamine

beta-Methylamino-beta-(3-methylphenyl)-ethylamine

Cat. No. B8560608
M. Wt: 164.25 g/mol
InChI Key: LRDMTXOBQXSQOH-UHFFFAOYSA-N
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Patent
US04088771

Procedure details

m.p. dihydrochloride 202°-205° C; β-n-butylamino-β-(4-ethoxyphenyl)-ethylamine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
β-n-butylamino-β-(4-ethoxyphenyl)-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.[CH2:15]([NH:19][CH:20]([C:23]1[CH:28]=[CH:27][C:26](OCC)=[CH:25][CH:24]=1)[CH2:21][NH2:22])CCC>>[CH3:15][NH:19][CH:20]([C:23]1[CH:24]=[CH:25][CH:26]=[C:27]([CH3:1])[CH:28]=1)[CH2:21][NH2:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Two
Name
β-n-butylamino-β-(4-ethoxyphenyl)-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC(CN)C1=CC=C(C=C1)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CNC(CN)C1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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